molecular formula C21H25NO3S B14192505 Fluoren-9-imine;oct-7-ene-1-sulfonic acid CAS No. 923279-56-5

Fluoren-9-imine;oct-7-ene-1-sulfonic acid

Cat. No.: B14192505
CAS No.: 923279-56-5
M. Wt: 371.5 g/mol
InChI Key: BGPPRXAPCKDODD-UHFFFAOYSA-N
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Description

Fluoren-9-imine;oct-7-ene-1-sulfonic acid is a compound that combines the structural features of fluorene, imine, and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-9-imine;oct-7-ene-1-sulfonic acid typically involves the reaction of fluorenone with an amine to form the imine derivative, followed by the introduction of the oct-7-ene-1-sulfonic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the condensation reaction of fluorenone with an amine can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Fluoren-9-imine;oct-7-ene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imine group can yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of sulfonate esters or amides .

Scientific Research Applications

Fluoren-9-imine;oct-7-ene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Fluoren-9-imine;oct-7-ene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: Lacks the imine and sulfonic acid groups, making it less reactive in certain chemical reactions.

    Fluoren-9-amine: Contains an amine group instead of an imine, leading to different reactivity and applications.

    Oct-7-ene-1-sulfonic acid: Lacks the fluorene moiety, resulting in different chemical properties and uses.

Uniqueness

Fluoren-9-imine;oct-7-ene-1-sulfonic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both imine and sulfonic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

923279-56-5

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

fluoren-9-imine;oct-7-ene-1-sulfonic acid

InChI

InChI=1S/C13H9N.C8H16O3S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;1-2-3-4-5-6-7-8-12(9,10)11/h1-8,14H;2H,1,3-8H2,(H,9,10,11)

InChI Key

BGPPRXAPCKDODD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCS(=O)(=O)O.C1=CC=C2C(=C1)C3=CC=CC=C3C2=N

Origin of Product

United States

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